molecular formula C25H24N4O2 B11695304 1-(4-tert-butylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1H-benzimidazol-2-amine

1-(4-tert-butylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1H-benzimidazol-2-amine

Cat. No.: B11695304
M. Wt: 412.5 g/mol
InChI Key: UACUFFHRSFYDOK-WGOQTCKBSA-N
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Description

(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound that features a benzodiazole core, a nitrophenyl group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Tert-Butylphenyl Group: This step involves the alkylation of the benzodiazole core with a tert-butylbenzyl halide in the presence of a base such as potassium carbonate.

    Formation of the Imine Linkage: The final step involves the condensation of the benzodiazole derivative with 4-nitrobenzaldehyde under dehydrating conditions, such as using anhydrous ethanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzodiazole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-NITROPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzodiazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-NITROPHENYL)METHANIMINE is unique due to its combination of a benzodiazole core, a nitrophenyl group, and a tert-butylphenyl group. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-N-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C25H24N4O2/c1-25(2,3)20-12-8-19(9-13-20)17-28-23-7-5-4-6-22(23)27-24(28)26-16-18-10-14-21(15-11-18)29(30)31/h4-16H,17H2,1-3H3/b26-16+

InChI Key

UACUFFHRSFYDOK-WGOQTCKBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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